molecular formula C16H13ClN2O3S B5547572 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide

4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide

Cat. No. B5547572
M. Wt: 348.8 g/mol
InChI Key: POCLTGIZUWMBKC-LDADJPATSA-N
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Description

Synthesis Analysis The synthesis process of compounds related to 4-chloro-N'-[2-(2-propyn-1-yloxy)benzenesulfonohydrazide] and its derivatives often involves condensation reactions between different hydrazides and aldehydes or ketones. For example, novel biologically active derivatives have been synthesized using ultrasonic-mediated N-alkylation and ring expansion techniques, followed by reactions with various benzaldehydes in an ultrasonic bath, highlighting a versatile and efficient approach to obtaining these compounds (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis Structural analyses of these compounds, such as X-ray diffraction studies, have revealed details about their molecular geometry, including dihedral angles and planarity. For example, derivatives have shown a range of dihedral angles indicating varying degrees of planarity within the molecular structure, which can influence their physical and chemical properties (Subashini et al., 2012).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including hydrogen bonding and π-π interactions, which contribute to their stability and reactivity. Hydrogen bonding and π-π interactions have been noted to form two-dimensional networks and influence the stacking of molecules, which are crucial for understanding their supramolecular assemblies (Subashini et al., 2012).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and crystallinity, can be inferred from their molecular structure and intermolecular interactions. For instance, the planarity and hydrogen bonding capabilities of the molecules affect their solubility and melting points, which are important for their application in various fields.

Chemical Properties Analysis Chemically, these compounds exhibit a range of activities, including potential biological activities due to their structural features. Their reactivity can be attributed to the presence of functional groups such as the sulfonohydrazide moiety and the benzylidene linkage, which play significant roles in their chemical behavior and interactions with biological targets (Zia-ur-Rehman et al., 2009).

Scientific Research Applications

Synthetic and Spectroscopic Analysis

A study conducted by Khan et al. (2020) detailed the synthesis of hydrazide derivatives, including 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide. These compounds were characterized through various spectroscopic techniques and analyzed using quantum chemical methods to explore their structural, spectral, and electronic properties. The research highlighted the potential of these compounds for technological applications due to their significant nonlinear optical (NLO) properties, compared with a prototype compound (urea), indicating their usefulness in fields like photonics and optoelectronics Khan et al., 2020.

Antifungal Screening

Another study by Gupta and Halve (2015) synthesized a series of hydrazide derivatives, including 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, to evaluate their antifungal activity. The compounds demonstrated potent activity against Aspergillus niger and Aspergillus flavus, showcasing a significant structure-activity relationship (SAR). This suggests their potential as effective antifungal agents, which could be further developed for agricultural or pharmaceutical applications Gupta & Halve, 2015.

Crystal Structure and Hirshfeld Surface Analysis

Research by Salian et al. (2018) focused on the crystal structures of derivatives of 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide to understand the effect of substituents on structural parameters. This study utilized two-dimensional fingerprint plots and Hirshfeld surface analysis to compare how different substituents impact molecular stability and intermolecular interactions. These insights are crucial for the design of materials with tailored properties for applications in material science and molecular engineering Salian et al., 2018.

Biofilm Inhibition and Mutagenic Activities

Sheikh et al. (2021) synthesized a series of compounds, including derivatives of 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, to assess their biofilm inhibition, antioxidant, and mutagenic properties. The study revealed that compounds with electron-donating groups exhibited enhanced scavenging abilities, suggesting their potential use in combating bacterial biofilms and oxidative stress. This research opens avenues for developing new antimicrobial and antioxidant agents Sheikh et al., 2021.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its interactions with other molecules, and exploring its potential uses in fields like materials science or medicinal chemistry .

properties

IUPAC Name

4-chloro-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-2-11-22-16-6-4-3-5-13(16)12-18-19-23(20,21)15-9-7-14(17)8-10-15/h1,3-10,12,19H,11H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCLTGIZUWMBKC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide

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